molecular formula C11H8FNO3 B6267473 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 1065094-06-5

7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B6267473
CAS RN: 1065094-06-5
M. Wt: 221.2
InChI Key:
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Description

“7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a derivative of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid . It is a novel HIV-1 integrase strand transfer inhibitor .


Synthesis Analysis

The synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a core structure of the compound, can be achieved from 4-hydroxyquinoline-3-carboxylic acid ethyl ester . More detailed synthesis methods for similar compounds can be found in the literature .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, has been reported . The structure consists of three rings .


Chemical Reactions Analysis

Fluoroquinolones, a family of compounds that includes 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, can undergo various structural modifications by incorporating substituents into different positions or by means of annelation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a related compound, include a melting point of 269-270℃, a boiling point of 358℃, a density of 1.429, and a flash point of 171℃ .

Safety and Hazards

The safety information for 4-oxo-1,4-dihydroquinoline-3-carboxylic acid indicates that it is an irritant and has a hazard statement of H302 . Precautionary measures include P280-P305+P351+P338 .

Future Directions

Fluoroquinolones, including 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, have shown a high level of antibacterial activity and a wide spectrum surpassing many antibiotics . Their unique mechanism of action allows them to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterial drugs . This opens up new prospects in clinical treatment of infections .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the condensation of 2-amino-3-fluorobenzoic acid with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired product.", "Starting Materials": [ "2-amino-3-fluorobenzoic acid", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "potassium permanganate", "sodium bicarbonate", "water", "ethyl acetate", "brine" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-fluorobenzoic acid (1.0 eq) and ethyl acetoacetate (1.2 eq) in ethanol and add sodium ethoxide (1.2 eq). Heat the mixture under reflux for 4 hours.", "Step 2: Cool the reaction mixture and acidify with hydrochloric acid. Extract the product with ethyl acetate and dry over sodium sulfate.", "Step 3: Dissolve the product in acetic anhydride and sulfuric acid and heat under reflux for 2 hours. Cool the mixture and add water. Extract the product with ethyl acetate and dry over sodium sulfate.", "Step 4: Dissolve the product in ethanol and add sodium nitrite (1.1 eq) in water. Cool the mixture and add hydrochloric acid (1.2 eq).", "Step 5: Add a solution of sodium hydroxide (1.2 eq) in water to the mixture and extract the product with ethyl acetate. Dry over sodium sulfate.", "Step 6: Dissolve the product in ethanol and add potassium permanganate (1.2 eq) in water. Heat the mixture under reflux for 2 hours. Cool the mixture and add sodium bicarbonate (1.2 eq). Extract the product with ethyl acetate and dry over sodium sulfate.", "Step 7: Purify the product by recrystallization from ethanol and drying under vacuum.", "Step 8: Obtain 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid." ] }

CAS RN

1065094-06-5

Product Name

7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Molecular Formula

C11H8FNO3

Molecular Weight

221.2

Purity

95

Origin of Product

United States

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